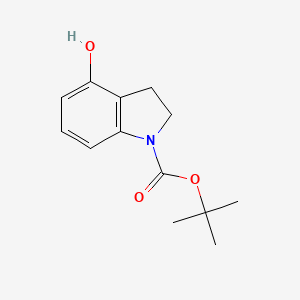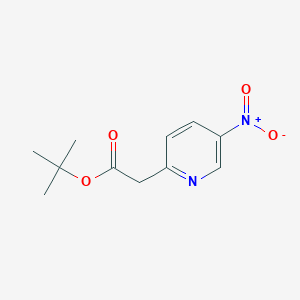
1,3,4-Trimethylphenanthrene
Overview
Description
1,3,4-Trimethylphenanthrene is an organic compound with the molecular formula C₁₇H₁₆ . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple aromatic rings. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Trimethylphenanthrene can be synthesized through several methods, including the Friedel-Crafts alkylation of phenanthrene with appropriate alkylating agents. The reaction typically involves the use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide (e.g., methyl iodide) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
1,3,4-Trimethylphenanthrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted phenanthrenes. Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used in these reactions.
Major Products Formed: The major products formed from these reactions include phenanthrenequinone derivatives, dihydrophenanthrenes, and various substituted phenanthrenes.
Scientific Research Applications
1,3,4-Trimethylphenanthrene has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of PAHs and their properties.
Biology: The compound is used in biological studies to investigate the effects of PAHs on living organisms and their potential toxicity.
Medicine: Research has explored the potential medicinal properties of this compound, including its use in drug development and as an anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1,3,4-Trimethylphenanthrene is compared with other similar compounds, such as phenanthrene, anthracene, and pyrene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and biological activity.
Comparison with Similar Compounds
Phenanthrene
Anthracene
Pyrene
Fluorene
Chrysene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1,3,4-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-10-12(2)15-9-8-14-6-4-5-7-16(14)17(15)13(11)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQWQWFKALGQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697839 | |
| Record name | 1,3,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66271-45-2 | |
| Record name | 1,3,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile](/img/structure/B1504254.png)












